2-Chloro-3,6-difluorobenzoic acid

Physicochemical characterization Crystallinity Process chemistry

2-Chloro-3,6-difluorobenzoic acid features a specific 2-chloro-3,6-difluoro substitution pattern. This imparts a Log P of ~2.49 and pKa of ~1.63, enhancing membrane permeability and metabolic stability vs. analogs. Ideal for CNS drug candidates requiring moderate lipophilicity and for photostable agrochemicals. Critical for programs where halogen pattern influences microsomal clearance. Procure the 98% pure research reagent.

Molecular Formula C7H3ClF2O2
Molecular Weight 192.55 g/mol
CAS No. 287172-74-1
Cat. No. B1362222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,6-difluorobenzoic acid
CAS287172-74-1
Molecular FormulaC7H3ClF2O2
Molecular Weight192.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)O)Cl)F
InChIInChI=1S/C7H3ClF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)
InChIKeyCOWJYTLVSFKOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,6-difluorobenzoic acid (CAS 287172-74-1): A Fluorinated Benzoic Acid Intermediate with Distinct Physicochemical Profile


2-Chloro-3,6-difluorobenzoic acid (CAS 287172-74-1, MFCD01631441) is a halogenated aromatic carboxylic acid with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 g/mol . It features a unique 2-chloro-3,6-difluoro substitution pattern on the benzene ring, which imparts specific physicochemical properties including a melting point of 126–128 °C , a consensus Log P of approximately 2.49 , and a predicted pKa of 1.63 ± 0.25 . The compound is commercially available at 98% purity from multiple suppliers and is utilized as a versatile building block in pharmaceutical and agrochemical research .

Why 2-Chloro-3,6-difluorobenzoic Acid Cannot Be Casually Replaced by Other Fluorobenzoic Acids


The specific 2-chloro-3,6-difluoro substitution pattern of 2-chloro-3,6-difluorobenzoic acid dictates a unique physicochemical and electronic signature that diverges substantially from other regioisomeric or isosteric benzoic acid derivatives [1]. Even closely related analogs such as 2-chloro-6-fluorobenzoic acid or 2,6-difluorobenzoic acid exhibit different melting points, lipophilicity, and acid dissociation constants, which directly influence their solubility, reactivity, and suitability as synthetic intermediates . Furthermore, strategic halogenation with fluorine and chlorine is known to modulate metabolic stability and microsomal clearance in downstream drug candidates, making blind replacement of this halogen pattern a high-risk approach in medicinal chemistry programs [2]. The quantitative evidence below clarifies these non-interchangeable properties.

Quantitative Differentiation of 2-Chloro-3,6-difluorobenzoic Acid from Key Comparators: A Data-Driven Selection Guide


Melting Point: A 30 °C Lower Solid-Liquid Transition Relative to 2-Chloro-6-fluorobenzoic Acid and 2,6-Difluorobenzoic Acid

2-Chloro-3,6-difluorobenzoic acid exhibits a melting point of 126–128 °C [1], which is approximately 30 °C lower than that of 2-chloro-6-fluorobenzoic acid (155–160 °C) and 2,6-difluorobenzoic acid (156–160 °C) . This significant thermal differential reflects a weaker crystal lattice energy, attributable to the unique asymmetric halogen placement that disrupts efficient molecular packing.

Physicochemical characterization Crystallinity Process chemistry

Lipophilicity: Log P of 2.49 Defines a Hydrophobic Window Distinct from Non-Chlorinated Analogs

The consensus Log P (octanol-water partition coefficient) for 2-chloro-3,6-difluorobenzoic acid is 2.49 . In contrast, 2,6-difluorobenzoic acid, lacking the chlorine substituent, has a calculated Log P of approximately 1.93 [1]. This ~0.56 Log unit difference corresponds to a roughly 3.6-fold increase in lipophilicity for the chloro-difluoro derivative.

Drug design ADME Lipophilicity

Acidity: Predicted pKa of 1.63 is Significantly Lower than Non-Halogenated Benzoic Acid (4.19)

The predicted acid dissociation constant (pKa) for 2-chloro-3,6-difluorobenzoic acid is 1.63 ± 0.25 . This value is substantially lower than that of unsubstituted benzoic acid (pKa = 4.19) [1] and reflects the strong electron-withdrawing effects of both ortho-chloro and meta/para-fluoro substituents.

Ionization constant Reactivity Salt formation

Crystal Structure: Monoclinic P21/c Space Group Provides Unique Solid-State Packing Relative to Other Fluorobenzoic Acids

Single-crystal X-ray diffraction studies reveal that 2-chloro-3,6-difluorobenzoic acid crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 18.746(24) Å, and β = 93.61(12)° [1]. This packing arrangement differs from that of 2,6-difluorobenzoic acid, which adopts a different crystal habit and exhibits a higher melting point, as noted above.

Crystallography Solid-state chemistry Polymorphism

Synthetic Utility: 2-Chloro-3,6-difluorobenzoyl Chloride as a Key Reactive Intermediate with Divergent Access to Fluorinated Arenes

2-Chloro-3,6-difluorobenzoic acid serves as the direct precursor to 2-chloro-3,6-difluorobenzoyl chloride (CAS 261762-42-9) , a highly reactive acyl chloride with a predicted boiling point of 218.8 ± 35.0 °C . This acyl chloride enables diverse transformations including amide bond formation, esterification, and Pd-catalyzed cross-couplings [1]. In contrast, the less electron-deficient 2,6-difluorobenzoyl chloride exhibits a lower boiling point (~72–77 °C at 13 mmHg) and may display different reactivity profiles in nucleophilic acyl substitution reactions.

Organic synthesis Late-stage functionalization Fluorinated building blocks

Optimal Deployment Scenarios for 2-Chloro-3,6-difluorobenzoic Acid Based on Differentiated Properties


Medicinal Chemistry: Optimization of Lead Compounds Requiring Balanced Lipophilicity and Metabolic Stability

2-Chloro-3,6-difluorobenzoic acid is an ideal precursor for introducing a 2-chloro-3,6-difluorophenyl moiety into drug candidates. Its Log P of 2.49 offers a lipophilic advantage over 2,6-difluorobenzoic acid (Log P ~1.93) , which may enhance membrane permeability while the electron-withdrawing halogen pattern can reduce oxidative metabolism [1]. This is particularly relevant in CNS drug discovery where moderate lipophilicity (Log P 2–3) and metabolic stability are crucial for achieving brain penetration and acceptable half-life.

Agrochemical Intermediate: Synthesis of Fluorinated Pesticides and Herbicides with Enhanced Environmental Persistence

The strong electron-withdrawing nature (pKa 1.63) and robust halogen substitution of 2-chloro-3,6-difluorobenzoic acid make it a valuable scaffold for designing agrochemicals with improved photostability and resistance to microbial degradation . Its derived acyl chloride enables efficient coupling with amines and alcohols to produce amide and ester herbicides, where the chloro-difluoro pattern can enhance target binding and prolong field activity.

Material Science: Building Block for Liquid Crystals and Functional Polymers

The unique crystal packing of 2-chloro-3,6-difluorobenzoic acid (monoclinic P21/c) and its lower melting point relative to other fluorobenzoic acids [2] suggest utility in the synthesis of low-melting liquid crystalline materials and fluorinated polymers. Its rigid, planar aromatic core with strategically placed halogens can induce desirable mesophase behavior and dielectric anisotropy in advanced display technologies.

Process Chemistry: Scalable Production of Fluorinated Aromatics via Photocatalytic Hydrodefluorination

Recent advances in photocatalytic C–F bond activation have demonstrated that polyfluorinated benzoates, including derivatives of 2-chloro-3,6-difluorobenzoic acid, can undergo selective hydrodefluorination to access a range of partially fluorinated arenes [3]. This methodology provides a scalable route to otherwise difficult-to-synthesize fluorinated building blocks, leveraging the distinct electronic profile of the chloro-difluoro substitution pattern.

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